2-(2,5-Dichlorophenoxy)propanoic acid
Overview
Description
2-(2,5-Dichlorophenoxy)propanoic acid is a chlorinated phenoxypropanoic acid, a class of compounds known for their herbicidal properties. While the provided papers do not directly discuss 2-(2,5-dichlorophenoxy)propanoic acid, they do provide insights into closely related compounds, such as 2-(2-chlorophenoxy) propanoic acid, 2-(3-chlorophenoxy) propanoic acid , and 2-(2,4-dichlorophenoxy)propanoic acid . These studies offer valuable information on the molecular structure, synthesis, and chemical behavior of similar dichlorophenoxypropanoic acids, which can be extrapolated to understand the properties of 2-(2,5-dichlorophenoxy)propanoic acid.
Synthesis Analysis
The synthesis of chiral alpha-aryloxypropanoic acids, including those with chlorinated phenoxy groups, often involves resolution on a chiral HPLC column . The synthesis process may also include the conversion of the acids to their methyl esters to eliminate intermolecular hydrogen bonding effects, which can complicate structural analysis . Although the exact synthesis route for 2-(2,5-dichlorophenoxy)propanoic acid is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of chlorinated phenoxypropanoic acids has been studied using techniques such as vibrational circular dichroism (VCD) and crystallography . For instance, the crystal structure of a related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, was determined to have a synplanar-synplanar side-chain conformation, which is common to phenoxyacetic and 2-phenoxypropionic acids . This information can be useful in predicting the molecular conformation of 2-(2,5-dichlorophenoxy)propanoic acid.
Chemical Reactions Analysis
The chemical behavior of dichlorophenoxypropanoic acids under various conditions has been explored. For example, the photochemical behavior of dichlorprop in aqueous solutions revealed the formation of multiple photoproducts, including chlorinated phenols and hydroxyphenoxypropanoic acids . These findings suggest that 2-(2,5-dichlorophenoxy)propanoic acid may also undergo similar photochemical reactions, leading to the formation of various degradation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenoxypropanoic acids are influenced by their molecular structure and environmental conditions. The effects of simulated acid rain on the herbicidal activity of 2-(2,4-dichlorophenoxy)propanoic acid were studied, showing that lower pH levels can increase the symptoms caused by the herbicide and affect plant growth . This suggests that the physical and chemical properties of 2-(2,5-dichlorophenoxy)propanoic acid may also be sensitive to pH and other environmental factors.
Scientific Research Applications
Adsorption of Herbicide
- Scientific Field : Environmental Chemistry
- Application Summary : This research presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of a sacrificial aluminum anode and their application towards the adsorption of the herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from an aqueous solution .
- Methods of Application : Different sacrificial anode materials like iron, magnesium, zinc, and aluminum were tested, with stainless steel used as the cathode. The optimization of different experimental parameters like current density, pH, temperature, and inter-electrode distance on the adsorption of 2,4-DP was carried out .
- Results : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as a sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0. The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm. The adsorption kinetic studies showed that the adsorption of 2,4-DP was best described using the second-order kinetic model .
Effects on Plant Metabolism and Microbial Community
- Scientific Field : Environmental Biology
- Application Summary : This study explores the effects of R- and S-DCPP enantiomers on plant physiological activities, metabolism, and associated changes in the phyllosphere microbial community .
- Methods of Application : Arabidopsis thaliana was selected as a model plant to explore the effects of R- and S-DCPP enantiomers on plant physiological activities, metabolism, and associated changes in the phyllosphere microbial community .
- Results : The fresh weight of plants decreased by 37.6% after R-DCPP treatment, whereas it increased by 7.6% after S-DCPP treatment. The R-DCPP enantiomer also caused stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP .
Controlled Release of Herbicides
- Scientific Field : Green Chemistry
- Application Summary : This study explores the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets .
- Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .
Use in Pesticide and Insecticide Manufacturing
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(2,4-Dichlorophenoxy)propanoic acid is widely used in the manufacture of pesticides and insecticides . It is a broad-spectrum herbicide that can effectively control various weeds .
- Methods of Application : The specific methods of application would depend on the particular pesticide or insecticide being manufactured, and would typically involve chemical synthesis processes .
- Results : The resulting pesticides and insecticides are effective in controlling a variety of weeds .
Synthesis of Dyes and Optical Brighteners
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(2,4-Dichlorophenoxy)propanoic acid is used as a raw material in the synthesis of dyes and as an additive for optical brighteners .
- Methods of Application : The specific methods of application would depend on the particular dye or optical brightener being manufactured, and would typically involve chemical synthesis processes .
- Results : The resulting dyes and optical brighteners are effective in their respective applications .
Herbicide
- Scientific Field : Agricultural Chemistry
- Application Summary : The R- (active) enantiomer of dichlorprop, which is 2-(2,4-Dichlorophenoxy)propanoic acid, is used as a herbicide for killing annual and broad leaf weeds .
- Methods of Application : The specific methods of application would depend on the particular weed control scenario, and would typically involve direct application to the weeds .
- Results : The resulting herbicide is effective in controlling a variety of weeds .
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYOEIGQCIMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020441 | |
Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)propanoic acid | |
CAS RN |
6965-71-5 | |
Record name | 2-(2,5-Dichlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-(2,5-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,5-Dichlorophenoxy)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dichlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.